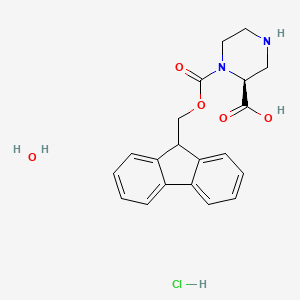

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate

Description

(2S)-1,2-Piperazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester hydrochloride hydrate is a chiral piperazine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is critical in peptide synthesis, particularly in solid-phase methodologies, where the Fmoc group serves as a temporary protecting agent for amine functionalities . The hydrochloride hydrate form enhances solubility in aqueous and polar organic solvents, facilitating its use in biochemical applications. Key properties include:

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2/t18-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDYQIQNVQJRBE-NTEVMMBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate typically involves the protection of the piperazine ring followed by esterification with fluorenylmethyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for better control over reaction conditions and can lead to more sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl ester group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Piperazine Derivatives

a) (9H-Fluoren-9-yl)methyl 3-[(9H-Fluoren-9-yl)methoxycarbonylamino]-4-oxopiperidine-1-carboxylate (Compound 11)

- Structure : Differs by containing a ketone group at the 4-position of the piperidine ring and dual Fmoc protections.

- Physical properties : Melting point = 141–142°C; molecular ion [M+Na]+ at m/z 581 .

- Application : Intermediate in synthesizing complex heterocycles, contrasting with the target compound’s role in peptide synthesis.

b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Replaces the ester group with an acetic acid moiety.

- Properties : CAS 180576-05-0; used in R&D but lacks detailed toxicity or stability data .

- Functional comparison : The carboxylic acid group enables conjugation reactions, whereas the target compound’s ester group is more labile under basic conditions.

Table 1: Physical-Chemical Comparison of Fmoc-Piperazine Derivatives

Pharmaceutical Piperazine Derivatives

a) Cetirizine Hydrochloride-Related Compounds

- Structure: Piperazine core substituted with chlorophenyl and ethanol/acetic acid groups (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid) .

- Comparison : These lack Fmoc protection but share the piperazine backbone. The hydrochloride salt form improves bioavailability, similar to the target compound’s hydrate form.

b) Ofloxacin N-Oxide Hydrochloride

- Structure: Fluoroquinolone with a piperazine N-oxide moiety .

- Functional contrast : The N-oxide enhances antibacterial activity, whereas the target compound’s Fmoc group is strictly protective.

Key Research Findings

Stability: The hydrochloride hydrate form of the target compound likely offers superior shelf-life compared to non-hydrated salts, as seen in analogous pharmaceuticals .

Solubility: The Fmoc group’s hydrophobicity is balanced by the hydrochloride salt, enabling solubility in dichloromethane and methanol, critical for peptide synthesis workflows .

Stereochemical Purity : The (2S) configuration ensures compatibility with enantioselective synthesis protocols, distinguishing it from racemic analogs in and .

Biological Activity

(2S)-1,2-Piperazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester hydrochloride hydrate is a complex organic compound characterized by its unique structural properties, which include a piperazine ring and a fluorenylmethyl ester group. This compound is significant in organic synthesis and pharmaceutical research due to its potential biological activity and utility as a precursor in drug development.

- IUPAC Name : (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride

- Molecular Formula : C20H20N2O4·HCl·H2O

- Molecular Weight : 396.85 g/mol

- CAS Number : 918435-70-8

Synthesis

The synthesis of this compound typically involves the protection of the piperazine ring followed by esterification with fluorenylmethyl chloride. The reaction conditions often include the use of bases such as triethylamine to facilitate the esterification process. The final product is purified through recrystallization or chromatography, ensuring high purity levels for biological applications .

The biological activity of (2S)-1,2-piperazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester hydrochloride hydrate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorenylmethyl ester group enhances the compound's binding affinity and specificity, which can modulate various biological pathways effectively.

Research Applications

This compound has been investigated for several applications in scientific research:

- Chemistry : Acts as a building block for synthesizing more complex molecules.

- Biology : Utilized in studies of enzyme mechanisms and protein interactions.

- Medicine : Explored for potential therapeutic properties, particularly in drug development.

- Industry : Employed in producing specialty chemicals and materials .

Case Studies

- Enzyme Inhibition Studies : Research has shown that derivatives of piperazinedicarboxylic acids can inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that modifications to the fluorenylmethyl group can enhance enzyme inhibition efficacy.

- Anticancer Activity : Some studies report that compounds similar to (2S)-1,2-piperazinedicarboxylic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through specific receptor interactions .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-1,2-Piperidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester | Structure | Similar enzyme inhibition properties but varies in binding affinity due to structural differences. |

| Fmoc-protected amino acids | Structure | Widely used in peptide synthesis; shares protective group but lacks unique reactivity found in piperazinedicarboxylic acids. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.